molecular formula C15H12O2 B1621496 1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one CAS No. 79629-20-2

1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one

Cat. No. B1621496
CAS RN: 79629-20-2
M. Wt: 224.25 g/mol
InChI Key: RJNMUTDRDATJLP-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furan derivatives can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . It has been found that reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan derivatives have been evaluated for their mushroom tyrosinase inhibitory activity . Among these series, certain compounds showed potent tyrosinase inhibitory activity .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one and related furan derivatives can serve as key intermediates in organic synthesis. For example, furan-2-yl compounds have been used to prepare pentafluorosulfanylfurans through retro-Diels-Alder approaches, highlighting their utility in creating novel organofluorine compounds with potential applications in materials science and pharmacology (Dolbier et al., 2006). Additionally, furan derivatives undergo specific photocycloaddition reactions, indicating their significance in the regio- and stereo-specific formation of complex organic structures (Gilbert & Rodwell, 1990).

Biological and Pharmacological Applications

Research into furan derivatives, similar to 1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one, has also explored their potential biological and pharmacological properties. Novel furan derivatives from a mangrove-derived endophytic fungus have been identified, underscoring the importance of furan compounds in discovering new natural products with possible therapeutic applications (Chen et al., 2017). Furthermore, the design, synthesis, and evaluation of novel derivatives have shown significant biological activities, including antidepressant and antianxiety effects, demonstrating the pharmaceutical relevance of furan-based compounds (Kumar et al., 2017).

Materials Science and Catalysis

In materials science, furan derivatives have been utilized in the development of new materials. Gold(III) porphyrin-catalyzed cycloisomerization of allenones to produce furans highlights the potential of furan derivatives in catalysis and material synthesis, offering a sustainable approach to creating valuable furan-based products (Zhou et al., 2006).

Organic Electronics and Polymers

Furan-2-yl compounds have shown promise in the development of organic electronics and polymers. The synthesis of poly(thiophenylanilino) and poly(furanylanilino) polymers with thiophenylanilino and furanylanilino backbones indicates the potential of furan derivatives in creating advanced materials for electronic applications (Baldwin et al., 2008).

Safety And Hazards

Furan is toxic and may be carcinogenic in humans . Therefore, it’s important to handle it with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials .

properties

IUPAC Name

1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMUTDRDATJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363308
Record name 1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one

CAS RN

79629-20-2
Record name 1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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